molecular formula C28H28N4O6 B11631501 diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11631501
M. Wt: 516.5 g/mol
InChI Key: DBMSJWYUWDJHKB-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including nitrophenyl and pyrazolyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. For this specific compound, the synthesis might start with the preparation of the nitrophenyl-pyrazole intermediate, followed by its reaction with diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce amino-substituted compounds .

Scientific Research Applications

Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-12-8-7-9-13-20)30-26(22)19-11-10-14-21(15-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3

InChI Key

DBMSJWYUWDJHKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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